Chemical Properties of 3-(4-Methoxyphenyl)-1H-indazol-5-amine: A Technical Guide
Chemical Properties of 3-(4-Methoxyphenyl)-1H-indazol-5-amine: A Technical Guide
CAS Number: 770701-75-2 Molecular Formula: C₁₄H₁₃N₃O Molecular Weight: 239.27 g/mol [1][2]
Executive Summary
3-(4-Methoxyphenyl)-1H-indazol-5-amine is a privileged scaffold in medicinal chemistry, widely utilized as a pharmacophore in the design of ATP-competitive kinase inhibitors.[2] Structurally, it combines an indazole core—capable of bidentate hydrogen bonding within the kinase hinge region—with a solvent-exposed 5-amino group amenable to derivatization, and a lipophilic 3-aryl substituent that targets the hydrophobic back pocket (Gatekeeper/Selectivity pocket).[2]
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and chemical reactivity, tailored for drug discovery applications.
Structural Analysis & Physicochemical Properties[2][3][4]
Electronic Structure and Tautomerism
The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.[2] While the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents (aromatic stability of the benzene ring), the 2H-tautomer is frequently the bioactive conformation observed in kinase co-crystal structures (e.g., ITK, PLK1 inhibitors).
-
1H-Indazole (Major): The proton resides on N1.[2] The
-system is fully delocalized across the fused rings.[2] -
2H-Indazole (Minor): The proton resides on N2.[2] This form often exposes the N1 lone pair to accept hydrogen bonds from the protein backbone (e.g., hinge region interaction).
Key Physicochemical Metrics
| Property | Value (Approx/Calc) | Context |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[2] |
| pKa (N1-H) | ~13.8 | Weakly acidic; deprotonation requires strong bases (NaH, Cs₂CO₃).[2] |
| pKa (5-NH₂) | ~3.5 – 4.0 | Weakly basic; significantly less basic than aliphatic amines due to resonance delocalization into the indazole ring.[2] |
| TPSA | ~68 Ų | Good membrane permeability. |
| Solubility | Low (Water) | High in DMSO, DMF, MeOH, and EtOAc. |
Synthetic Pathways[5][6]
The synthesis of 3-(4-methoxyphenyl)-1H-indazol-5-amine generally proceeds via two primary strategies: Constructive Cyclization or Core Functionalization .[2] The Core Functionalization route (Suzuki coupling) is preferred for generating libraries of 3-aryl analogs.[2]
Route A: Suzuki-Miyaura Coupling (Modular Approach)
This route allows for the late-stage introduction of the aryl group, making it ideal for SAR exploration.[2]
-
Halogenation: 5-Nitro-1H-indazole is iodinated at the C3 position using iodine (
) and potassium hydroxide (KOH).[2] -
Protection (Optional but Recommended): The N1 nitrogen is protected (e.g., THP, SEM, or Boc) to prevent catalyst poisoning and N-arylation side reactions.
-
Cross-Coupling: Palladium-catalyzed coupling with (4-methoxyphenyl)boronic acid.
-
Reduction: The nitro group is reduced to the amine using
, , or catalytic hydrogenation ( ).
Route B: Cyclization of 2-Halobenzonitriles
This route constructs the indazole ring de novo.[2]
-
Precursor: Start with 2-fluoro-5-nitrobenzonitrile.[2]
-
Hydrazone Formation: Reaction with 4-methoxybenzaldehyde hydrazone (or equivalent hydrazine derivative).[2]
-
Cyclization: Base-mediated intramolecular nucleophilic aromatic substitution (
) closes the ring.[2] -
Reduction: Conversion of the nitro group to the amine.
Visualization of Synthetic Workflows
Figure 1: Modular synthesis via C3-H functionalization and Suzuki coupling.[2]
Chemical Reactivity & Derivatization[2]
The molecule possesses three distinct reactive centers, each requiring specific conditions for chemoselective modification.
The 5-Amino Group (Nucleophilic Handle)
The primary amine at position 5 is the most common point of derivatization.[2]
-
Acylation/Sulfonylation: Reacts readily with acid chlorides, isocyanates, or carboxylic acids (with coupling agents like HATU/EDC) to form amides and ureas.
-
Application: This creates the "tail" of the kinase inhibitor, often extending into the solvent front or interacting with specific residues (e.g., Cys, Asp).
-
-
Reductive Amination: Reacts with aldehydes/ketones in the presence of
. -
Selectivity: The 5-amine is significantly more nucleophilic than the indazole N1/N2 nitrogens under neutral/basic conditions.[2]
The Indazole Nitrogen (N1 vs. N2 Alkylation)
Alkylation of the indazole ring is complex due to tautomerism.
-
N1-Alkylation (Thermodynamic): Favored under standard basic conditions (e.g.,
, DMF, Alkyl Halide).[2] The N1-alkyl product preserves the aromaticity of the benzene ring.[2] -
N2-Alkylation (Kinetic/Steric): Can be favored by using specific conditions (e.g., Meerwein's salt) or steric bulk, but usually requires separation from the N1 isomer.[2]
-
Protecting Groups: Common groups include THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl), typically attached at N1.[2]
The C3-Aryl Linkage
The bond between the indazole C3 and the 4-methoxyphenyl ring is robust.[2]
-
Metabolic Liability: The methoxy group (
) is a potential site for metabolic O-demethylation by Cytochrome P450 enzymes (CYP), leading to a phenol which may undergo glucuronidation.[2]
Reactivity Diagram
Figure 2: Reactivity map highlighting major derivatization pathways and metabolic liabilities.
Experimental Protocols
Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-nitro-1H-indazole (Suzuki Step)
This step establishes the core scaffold prior to reduction.[2]
-
Reagents: 3-Iodo-5-nitro-1H-indazole (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq),
(0.05 eq), (2M aq, 3.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1).[2]
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add reagents to a pressure vial or round-bottom flask.
-
Heat to 90°C under nitrogen atmosphere for 12–16 hours.
-
Monitor by TLC/LC-MS (Disappearance of iodide).[2]
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol: Reduction to 5-Amine (Iron-Mediated)
Preferred over hydrogenation if halogen substituents are present elsewhere.[2]
-
Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq),
(5.0 eq). -
Solvent: Ethanol : Water (3:1).
-
Procedure:
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate.
-
Isolation: Partition between EtOAc and saturated
. Dry and concentrate. The amine is often used directly or purified by recrystallization.
Medicinal Chemistry Context
Kinase Binding Mode
This molecule is a "Type I" or "Type I½" kinase inhibitor scaffold.
-
Hinge Region: The indazole N1-H and N2 serve as hydrogen bond donor/acceptor pairs interacting with the kinase hinge backbone (e.g., Glu/Leu residues).[2]
-
Gatekeeper: The 3-aryl group projects into the hydrophobic pocket behind the gatekeeper residue.[2] The 4-methoxy group often provides selectivity by filling specific sub-pockets or inducing steric clashes in off-target kinases.[2]
-
Solvent Front: The 5-amino group points towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) via amide linkers.[2]
Biological Targets
-
ITK (Interleukin-2 inducible T-cell kinase): Indazoles are classic scaffolds for ITK inhibitors used in autoimmune diseases.[2]
-
PLK (Polo-like Kinase): 3-substituted indazoles have shown efficacy in blocking PLK1.[2]
-
VEGFR/PDGFR: The scaffold mimics the adenine ring of ATP, making it a promiscuous binder unless selectivity is engineered via the 5-position tail.
References
-
Li, H., et al. (2014). "Design and synthesis of 3-substituted indazole derivatives as potent inhibitors of ITK." Bioorganic & Medicinal Chemistry Letters, 24(15), 3456-3460.[2] Link[2]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[2]
-
Song, Z., et al. (2017). "Organometallic Methods for the Synthesis of Indazoles." Chemical Reviews, 117(12), 8687–8764. Link[2]
-
AbbVie Inc. (2015). "Patent WO2015088885: Indazole derivatives as kinase inhibitors." World Intellectual Property Organization. Link
